REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([Si:9]([CH3:12])([CH3:11])[CH3:10])[CH:5]=[C:6]([Br:8])[CH:7]=1.[Li]CCCC.[CH3:18][Si:19](Cl)([CH3:21])[CH3:20].Cl>CCOCC>[CH3:10][Si:9]([CH3:12])([CH3:11])[C:4]1[CH:5]=[C:6]([Br:8])[CH:7]=[C:2]([Si:19]([CH3:21])([CH3:20])[CH3:18])[CH:3]=1
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Name
|
|
Quantity
|
17.18 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=C(C1)Br)[Si](C)(C)C
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Name
|
|
Quantity
|
380 mL
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Type
|
solvent
|
Smiles
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CCOCC
|
Name
|
|
Quantity
|
22.3 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
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Name
|
|
Quantity
|
60 mL
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Type
|
reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
|
Setpoint
|
-68 °C
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Type
|
CUSTOM
|
Details
|
was stirred for 45 minutes at −68° C
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
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Details
|
The solution was stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
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STIRRING
|
Details
|
Stirring for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
resulted in two clear phases
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Et2O-phase was dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
solvent evaporated
|
Type
|
DISTILLATION
|
Details
|
Raw product was distilled at a temperature of 70-76° C. and 0.1-0.2 mbar
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C=1C=C(C=C(C1)[Si](C)(C)C)Br)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 52.4 mmol | |
AMOUNT: MASS | 15.8 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |